molecular formula C12H17NO3 B185030 Tert-butyl 2-(4-aminophenoxy)acetate CAS No. 167843-57-4

Tert-butyl 2-(4-aminophenoxy)acetate

Cat. No. B185030
M. Wt: 223.27 g/mol
InChI Key: PILOEPGCXYIQGI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-aminophenoxy)acetate is a chemical compound with the molecular formula C12H17NO3 . It is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(4-aminophenoxy)acetate is represented by the InChI code 1S/C12H17NO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8,13H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 2-(4-aminophenoxy)acetate has a molecular weight of 223.27 g/mol . It is typically stored at room temperature .

Scientific Research Applications

Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds like tert-butyl 2-(4-aminophenoxy)acetate, are utilized in various industries to prolong product shelf life by retarding oxidative reactions. Recent studies have highlighted the widespread environmental presence of SPAs across different matrices, including indoor dust, air particulates, sea sediment, and river water. Investigations into human exposure have revealed the detection of SPAs in fat tissues, serum, urine, breast milk, and fingernails, pointing to ingestion, dust exposure, and personal care products as primary pathways. Toxicity assessments suggest potential hepatic toxicity, endocrine disruption, and carcinogenic effects, underscoring the need for further research into SPA contamination, environmental behaviors, and toxicity, especially concerning novel high molecular weight SPAs and their transformation products. Future research directions include developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Natural Sources and Bioactivities of Phenolic Compounds

Phenolic compounds, such as 2,4-Di-tert-butylphenol and its analogs, which are structurally related to tert-butyl 2-(4-aminophenoxy)acetate, have been identified in a diverse range of organisms. These compounds exhibit potent toxicity against various organisms, including their producers, despite being major components of volatile or essential oils. The bioactivities of these phenolic compounds raise questions about their role in autotoxicity and their endocidal regulation within organisms. This comprehensive review sheds light on the natural sources, bioactivities, and the paradox of organisms producing substances toxic to themselves, hinting at complex ecological interactions and evolutionary strategies (Zhao et al., 2020).

Degradation and Environmental Impact of Acetaminophen

The degradation of acetaminophen, a compound structurally and functionally distinct but relevant in the context of environmental pollution similar to tert-butyl 2-(4-aminophenoxy)acetate, through advanced oxidation processes (AOPs), has been extensively studied. This research focuses on the by-products of acetaminophen degradation, their biotoxicity, and the potential environmental impacts. The identification of toxic by-products such as hydroquinone, benzoquinone, and 4-aminophenol, among others, highlights the ecological threat posed by improper disposal and treatment of pharmaceutical compounds. The study underscores the necessity for enhanced degradation techniques to mitigate the environmental and health risks associated with pharmaceutical pollutants (Qutob et al., 2022).

Environmental and Health Risks of Phenolic Endocrine Disruptors

The review on environmental water pollution and ecotoxicity of 4-tert-Octylphenol, a degradation product of alkylphenol ethoxylates, provides insight into the broader category of phenolic compounds, including tert-butyl 2-(4-aminophenoxy)acetate. It emphasizes the biodegradability of these pollutants, their endocrine-disrupting effects, and the potential health risks to humans and wildlife. The paper calls for more comprehensive understanding and regulation to prevent adverse effects from phenolic endocrine disruptors, suggesting the exploration of less toxic alternatives and improved wastewater treatment techniques (Olaniyan et al., 2020).

Safety And Hazards

Tert-butyl 2-(4-aminophenoxy)acetate may pose certain hazards. For instance, its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

tert-butyl 2-(4-aminophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILOEPGCXYIQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(4-aminophenoxy)acetate

Synthesis routes and methods I

Procedure details

t-Butyl 4-nitrophenoxyacetate (19.3 g, 76.0 mmol) was dissolved in ethanol (100 ml) and 10% palladium-carbon (1.0 g) was added. The mixture was stirred at room temperature for 18 hours under a hydrogen atmosphere. The reaction mixture was filtrated and low boiling matters were distilled away from the filtrate under reduced pressure to give 16.8 g of t-butyl 4-aminophenoxyacetate as a pale-brown solid (99%).
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 100-mL round-bottom flask, was placed tert-butyl 2-(4-nitrophenoxy)acetate (2 g, 7.74 mmol, 1.00 equip, 98%), Palladium on carbon (200 mg), and methanol (50 mL). To the above hydrogen was introduced. The resulting solution was stirred for 18 h at room temperature. The solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10) to yield tert-butyl 2-(4-aminophenoxy)acetate as a reddish oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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